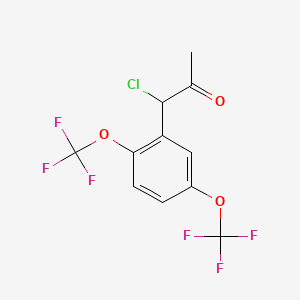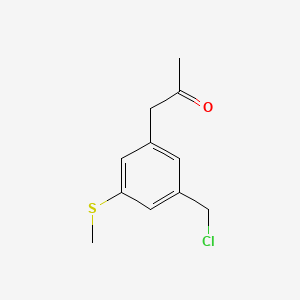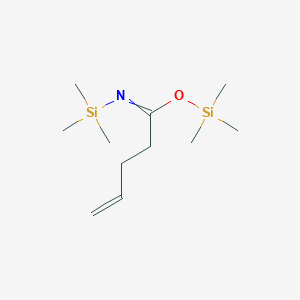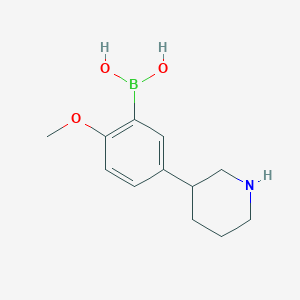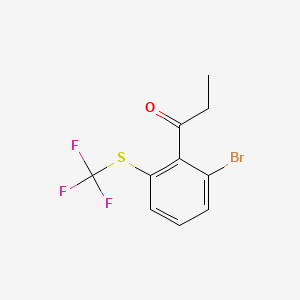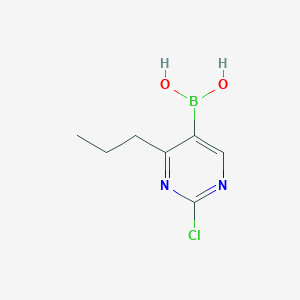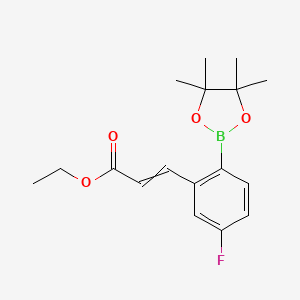
2,6-Dibromo-3-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-3-fluorophenol is a halogenated phenol compound with the molecular formula C6H3Br2FO. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring with a hydroxyl group. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,6-Dibromo-3-fluorophenol involves the bromination of phenol using N-bromosuccinimide (NBS) in the presence of a base such as diisopropylamine. The reaction is typically carried out in dichloromethane at room temperature. The phenol is first dissolved in dichloromethane, followed by the addition of diisopropylamine. N-bromosuccinimide is then added slowly to the reaction mixture, and the reaction is allowed to proceed for several hours. The product is then extracted and purified .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-3-fluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dehalogenated phenols or alcohols.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-3-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its halogenated structure allows it to participate in various biochemical reactions, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dibromophenol
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Uniqueness
2,6-Dibromo-3-fluorophenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity and makes it a valuable intermediate in various synthetic applications. Its specific substitution pattern also allows for selective reactions that are not possible with other dibromophenols .
Eigenschaften
Molekularformel |
C6H3Br2FO |
|---|---|
Molekulargewicht |
269.89 g/mol |
IUPAC-Name |
2,6-dibromo-3-fluorophenol |
InChI |
InChI=1S/C6H3Br2FO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H |
InChI-Schlüssel |
OEWRSPSSAUTKPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



